Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI)
Overview
Description
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is an organic compound with a unique structure that includes a fluorine atom, two hydroxyl groups, and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated precursors and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl groups and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-fluoro-2,3-dihydroxyphenyl)(oxo)acetate
- (6-Bromo-4-fluoro-2,3-dihydroxyphenyl)acetonitrile
Uniqueness
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl groups and a fluorine atom on the phenyl ring, along with the hydroxyacetic acid moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
152354-23-9 |
---|---|
Molecular Formula |
C8H7FO5 |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
InChI Key |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Synonyms |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.